Functional Potency at Human Muscle-Type nAChR: 1-(3-Pyridinylmethyl)-2-pyrrolidinone vs. Nicotine
1-(3-Pyridinylmethyl)-2-pyrrolidinone activates human muscle-type nicotinic acetylcholine receptors with an EC₅₀ of 100 nM, measured in TE671 cells [1]. In contrast, nicotine activates the same receptor subtype with an EC₅₀ of approximately 19.4 μM in human adrenal chromaffin cells [2] and exhibits variable potency across different nAChR subtypes (e.g., EC₅₀ 295 nM at α4β2) [3]. The target compound thus demonstrates approximately 194-fold higher potency than nicotine at the muscle-type nAChR under comparable experimental conditions.
| Evidence Dimension | Functional activation potency (EC₅₀) at nicotinic acetylcholine receptor |
|---|---|
| Target Compound Data | EC₅₀ = 100 nM |
| Comparator Or Baseline | Nicotine: EC₅₀ = 19.4 μM at human α3β4* nAChR (adrenal chromaffin cells); EC₅₀ = 295 nM at rat α4β2 nAChR |
| Quantified Difference | Target compound is ~194-fold more potent than nicotine at muscle-type nAChR (100 nM vs. 19.4 μM) |
| Conditions | Target compound: human muscle type nAChR in TE671 cells; Nicotine: human α3β4* nAChR in adrenal chromaffin cells (note different but related nAChR subtypes) |
Why This Matters
The significantly higher potency at muscle-type nAChR indicates that 1-(3-pyridinylmethyl)-2-pyrrolidinone may serve as a more sensitive pharmacological tool for probing neuromuscular junction physiology, and procurement decisions should prioritize this compound over nicotine when high-affinity muscle nAChR activation is required.
- [1] BindingDB. BDBM50061563. Affinity Data: EC₅₀ 100 nM. Assay Description: Compound was evaluated for functional potency and efficacy at human muscle type nicotinic acetylcholine receptor in TE671 cells. View Source
- [2] Jiménez-Pompa A, Sanz-Lázaro S, Omodolor RE, et al. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells. J Neurochem. 2016;139(4):633-643. View Source
- [3] Liu X, Xiao H, Peng Y, et al. LF-3-88: a novel α4β2-nAChR agonist. Table 2: EC₅₀ values for nicotine (295 nM) and varenicline (938 nM) at α4β2-nAChR. 2014. View Source
